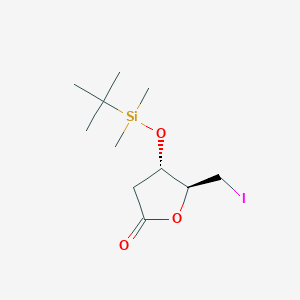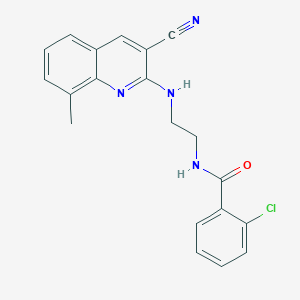
2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide is a complex organic compound with a molecular formula of C20H17ClN4O. This compound is notable for its unique structure, which includes a quinoline moiety, a cyano group, and a benzamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide
- 4-Hydroxy-2-quinolones
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness
2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
606105-12-8 |
|---|---|
Fórmula molecular |
C20H17ClN4O |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
2-chloro-N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C20H17ClN4O/c1-13-5-4-6-14-11-15(12-22)19(25-18(13)14)23-9-10-24-20(26)16-7-2-3-8-17(16)21/h2-8,11H,9-10H2,1H3,(H,23,25)(H,24,26) |
Clave InChI |
ANUQHLMKELYZBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC=CC=C3Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



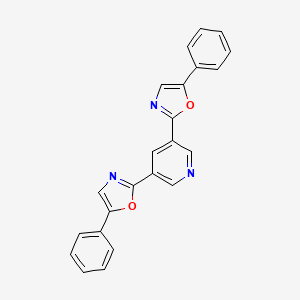
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)
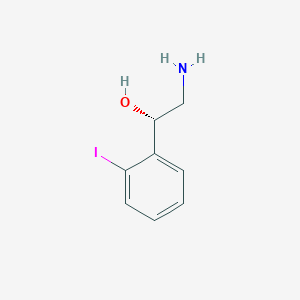
![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
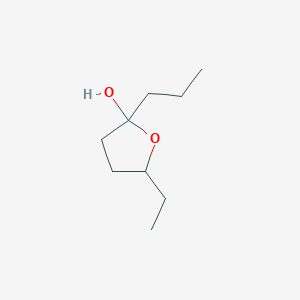
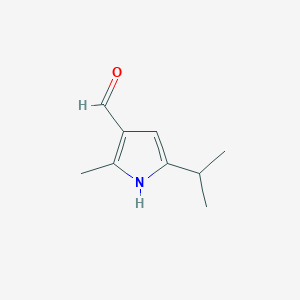
![[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
